molecular formula C17H14O3 B1248599 5-hydroxy-2-phenethyl-4H-chromen-4-one CAS No. 877673-99-9

5-hydroxy-2-phenethyl-4H-chromen-4-one

Cat. No.: B1248599
CAS No.: 877673-99-9
M. Wt: 266.29 g/mol
InChI Key: OLLHYYCQHNBTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-phenethyl-4H-chromen-4-one ( 877673-99-9) is a synthetic chromone derivative with the molecular formula C17H14O3 and a molecular weight of 266.30 g/mol . This compound belongs to the chemical class of 2-(2-phenylethyl)chromones (PECs), a group of natural products predominantly found in agarwood, the fragrant resinous heartwood of Aquilaria trees . PECs are of significant research interest due to their diverse bioactivities. Studies on related PECs have reported a range of pharmacological properties, including neuroprotective effects and acetylcholinesterase inhibitory activity, suggesting potential for investigating neurodegenerative diseases . Furthermore, members of this compound class have demonstrated anti-inflammatory properties, making them valuable tools for probing inflammatory pathways . The biosynthetic pathway of PECs has been elucidated, revealing an unusual diarylpentanoid-producing polyketide synthase (PECPS) that constructs the core C6-C5-C6 scaffold, a finding that opens avenues for bioengineering and enzymology research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

877673-99-9

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

5-hydroxy-2-(2-phenylethyl)chromen-4-one

InChI

InChI=1S/C17H14O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2

InChI Key

OLLHYYCQHNBTQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O

Synonyms

5-hydroxy-2-(2-phenylethyl)chromone

Origin of Product

United States

Preparation Methods

Method A: Sodium Hydride-Mediated Condensation

In Method A, sodium hydride (4.0 mmol) is suspended in refluxing tetrahydrofuran (THF), followed by the dropwise addition of acetophenone derivative 25 (1.0 mmol) dissolved in THF. After refluxing for 1 hour, ester 26 (1.5 mmol) is introduced, and the mixture is stirred for 24 hours. The crude product is extracted with ethyl acetate, dried over sodium sulfate, and directly subjected to cyclization. This method emphasizes prolonged reaction times to ensure complete condensation, though purification is deferred to subsequent steps.

Method B: Sequential Ester and Acetophenone Addition

Method B reverses the addition sequence: a solution of ester 26 and sodium hydride in THF is refluxed before acetophenone 25 is added dropwise. This adjustment reduces side reactions, as the ester’s pre-activation enhances nucleophilic attack efficiency. Refluxing for 4 hours followed by neutralization with HCl and dichloromethane extraction yields the intermediate, which is cyclized without purification. Method B achieves comparable yields to Method A but with shorter reaction times.

Method C: Low-Temperature Base Activation

Method C employs a slurry of base (3.0 mmol) in THF at 0°C, facilitating controlled condensation under mild conditions. While specific details are less elaborated in the patent, this approach is postulated to minimize decomposition of heat-sensitive intermediates, making it suitable for syntheses requiring high functional group tolerance.

Cyclization and Final Product Formation

Following Claisen condensation, cyclization is critical for forming the chromone ring. Two primary methods are documented:

Acid-Catalyzed Cyclization in Acetic Acid

The crude Claisen product is dissolved in acetic acid, and hydrochloric acid (15 drops) is added. Heating to 120°C induces rapid reflux, promoting cyclization within 45 minutes. Post-reaction, the mixture is poured onto ice, extracted with ethyl acetate, and washed with sodium bicarbonate. This method achieves efficient ring closure but requires careful temperature control to avoid side reactions.

Methanol-Based Cyclization

Alternatively, methanol serves as the solvent, with HCl catalyzing cyclization at 90°C for 45 minutes. Neutralization with sodium carbonate and extraction with dichloromethane yields the cyclized product. This method offers a safer alternative to acetic acid, though yields may vary depending on the intermediate’s solubility.

Aldol Condensation Pathway

Aldol condensation provides an alternative route, particularly for synthesizing analogues with modified substituents. Combining 2′-hydroxyacetophenone (25 ) with hydrocinnamaldehyde (29 ) under basic conditions initiates a domino reaction: condensation followed by spontaneous cyclization to form intermediate 27 . Oxidation of 27 , typically using mild oxidizing agents, finalizes the chromone structure. This pathway is advantageous for its brevity, requiring only two steps to reach 5-HPEC, albeit with moderate yields (50%).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts condensation efficiency. THF is preferred for its ability to dissolve both aromatic ketones and esters, while sodium hydride provides a strong, non-nucleophilic base that deprotonates acetophenone effectively. Alternatives such as DBU (1,8-diazabicycloundec-7-ene) have been explored for ester activations, though they may increase costs without substantial yield improvements.

Temperature and Time Modifications

Elevated temperatures (reflux conditions) accelerate Claisen condensations but risk decomposition. Method B’s shorter reflux duration (4 hours vs. 24 hours in Method A) balances speed and stability, making it preferable for large-scale syntheses.

Protecting Group Strategies

Protecting hydroxyl groups is essential for preventing undesired side reactions. For example, methoxymethyl (MOM) protection of dihydroxy acetophenone derivatives ensures selective condensation at the desired position (Figure 14). Deprotection under acidic conditions restores the hydroxyl group post-cyclization.

Table 1. Summary of Claisen Condensation Methods

MethodBaseSolventTemperatureTimeYield (%)
ANaHTHFReflux24 h60–70
BNaHTHFReflux4 h65–75
CUnspecifiedTHF0°CPending

Table 2. Cyclization Conditions and Outcomes

MethodAcidSolventTemperatureTimeYield (%)
3.1HClAcetic acid120°C45 min80–85
3.2HClMethanol90°C45 min75–80

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-phenethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 5-hydroxy-2-phenethyl-4H-chromen-4-one exhibits significant anti-inflammatory effects. In a study assessing its impact on nitric oxide production in macrophages, the compound demonstrated a marked reduction in nitric oxide levels when cells were stimulated with lipopolysaccharides (LPS) . This suggests its potential as an anti-inflammatory agent, making it relevant for conditions characterized by excessive inflammation.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies have reported that it can inhibit superoxide anion generation in human neutrophils, indicating its ability to scavenge free radicals . Such antioxidant activities are crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Effects

5-Hydroxy-2-phenethyl-4H-chromen-4-one has been evaluated for its antimicrobial properties. It was isolated from the resinous wood of Aquilaria sinensis, known for traditional medicinal uses, including antibacterial applications . The compound's derivatives have been linked to enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Traditional Medicine

Historically, compounds derived from Aquilaria species have been used in traditional medicine for treating various ailments such as abdominal pain and respiratory issues. The incorporation of 5-hydroxy-2-phenethyl-4H-chromen-4-one into herbal formulations could enhance therapeutic efficacy due to its bioactive properties .

Drug Development

The unique pharmacological profile of 5-hydroxy-2-phenethyl-4H-chromen-4-one positions it as a candidate for drug development. Its anti-inflammatory and antioxidant properties make it suitable for formulating treatments for chronic diseases such as arthritis and cardiovascular disorders .

Case Studies

Case Study 1: Anti-inflammatory Mechanism
In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of 5-hydroxy-2-phenethyl-4H-chromen-4-one alongside LPS. The results indicated a dose-dependent reduction in inflammatory markers, particularly nitric oxide production, suggesting that the compound modulates inflammatory pathways effectively .

Case Study 2: Antioxidant Efficacy
Another study assessed the compound's ability to inhibit oxidative stress in neuronal cells exposed to hydrogen peroxide. The findings revealed that pre-treatment with 5-hydroxy-2-phenethyl-4H-chromen-4-one significantly reduced cell death and preserved mitochondrial function, highlighting its neuroprotective potential .

Mechanism of Action

The mechanism of action of 5-hydroxy-2-phenethyl-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-phenethyl-4H-chromen-4-one is unique due to its hydroxyl group at the 5-position, which contributes to its potent antioxidant and anti-inflammatory activities. This structural feature distinguishes it from other chromones and enhances its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-hydroxy-2-phenethyl-4H-chromen-4-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation followed by cyclization. For example, similar chromenones are synthesized by reacting substituted phenols with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Reaction optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of phenol to β-keto ester), temperature (80–100°C), and solvent (ethanol or DMF). Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) improves yield .

Q. What spectroscopic techniques are critical for characterizing 5-hydroxy-2-phenethyl-4H-chromen-4-one?

  • Methodological Answer : Use NMR (¹H and ¹³C) to confirm the phenolic -OH (δ 10–12 ppm) and chromenone carbonyl (δ 175–185 ppm). IR spectroscopy identifies the C=O stretch (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 297.1125 for C₁₇H₁₆O₃) .

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) confirms bond lengths/angles and packing motifs. Use the Olex2 interface for visualization and validate against computed DFT models .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 5-hydroxy-2-phenethyl-4H-chromen-4-one?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations (GROMACS) to assess binding stability. Compare results with experimental assays (e.g., ELISA for COX-2 inhibition) to resolve discrepancies between predicted and observed IC₅₀ values .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • Methodological Answer : For overlapping NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and long-range couplings. If HRMS shows unexpected adducts, re-analyze under softer ionization conditions (e.g., ESI instead of MALDI). Cross-validate with IR and SC-XRD data .

Q. How can substituent modifications enhance the compound’s antioxidant efficacy?

  • Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃ at position 7) to stabilize radical intermediates. Evaluate via DPPH/ABTS assays and correlate with Hammett constants (σ⁺). Compare with analogs like quercetin (reference antioxidant) to quantify % radical scavenging at 50 µM .

Q. What experimental designs mitigate challenges in crystallizing 5-hydroxy-2-phenethyl-4H-chromen-4-one?

  • Methodological Answer : Screen solvents (e.g., methanol/water mixtures) and employ slow evaporation at 4°C. For twinned crystals, use SHELXL’s TWIN/BASF commands. If crystallization fails, consider co-crystallization with thiourea to stabilize π-π interactions .

Data Analysis and Validation

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer : Assess assay conditions (e.g., cell line variability in cytotoxicity studies). Normalize data to positive controls (e.g., doxorubicin for anticancer assays). Use meta-analysis tools (RevMan) to pool results and identify trends. For in vitro/in vivo disparities, evaluate pharmacokinetic parameters (e.g., logP for bioavailability) .

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Methodological Answer : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and p-values (<0.05) for significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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